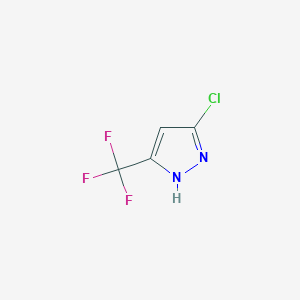

5-chloro-3-(trifluoromethyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF3N2/c5-3-1-2(9-10-3)4(6,7)8/h1H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIFODGGQARBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629962 | |

| Record name | 3-Chloro-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003320-19-1 | |

| Record name | 3-Chloro-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-3-(trifluoromethyl)-1H-pyrazole

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 5-chloro-3-(trifluoromethyl)-1H-pyrazole, a key heterocyclic intermediate in the development of modern pharmaceuticals and agrochemicals. Synthesizing computational data with established principles of physical organic chemistry, this document serves as an essential resource for researchers, medicinal chemists, and process development scientists. It details the molecular structure, predicted physical properties, expected spectroscopic characteristics, and typical analytical workflows. Furthermore, it offers insights into the stability and reactivity of this scaffold, grounded in the known electronic effects of its substituents. A detailed, representative synthesis protocol is provided to guide practical laboratory applications.

Introduction and Strategic Importance

This compound (CAS No: 1003320-19-1) belongs to a class of fluorinated heterocyclic compounds that have garnered significant attention in drug discovery and materials science. The pyrazole core is a "privileged scaffold," frequently found in molecules with diverse biological activities.[1] The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and increase binding affinity by modulating the electronic properties of the molecule.[2] The additional presence of a chloro (-Cl) substituent further influences the molecule's lipophilicity and reactivity, making this particular pyrazole a versatile building block for creating complex molecular architectures with tailored functions.[2]

This guide offers a foundational understanding of the core physicochemical properties of this compound, providing scientists with the predictive data and methodological insights necessary for its effective use in research and development.

Molecular Structure and Tautomerism

The structure of this compound is defined by a five-membered aromatic ring containing two adjacent nitrogen atoms, substituted at the 3-position with a trifluoromethyl group and at the 5-position with a chlorine atom.

Figure 2: Representative workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Pyrazole Formation: To a solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure. The crude residue, containing 3-(trifluoromethyl)-1H-pyrazole, can be carried forward or purified.

-

Chlorination: Dissolve the crude 3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in acetonitrile.

-

Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise to the solution.

-

Stir the reaction at room temperature for 12-18 hours until TLC analysis indicates full consumption of the starting material.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final product.

Analytical Characterization

A full characterization workflow is essential to confirm the identity and purity of the synthesized compound.

Figure 3: Standard analytical workflow for the characterization of the title compound.

Expected Spectroscopic Signatures:

-

¹H NMR: A spectrum would be expected to show two main signals: a broad singlet in the downfield region (typically >10 ppm) corresponding to the N-H proton, and a sharp singlet in the aromatic region (approx. 6.5-7.0 ppm) for the C4-H proton.

-

¹³C NMR: The spectrum should display signals for the three distinct pyrazole ring carbons. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. The carbon bearing the chlorine will also be distinct.

-

¹⁹F NMR: A single, sharp singlet is expected, corresponding to the three equivalent fluorine atoms of the -CF₃ group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecule (169.98586 Da for the [M]+ ion), consistent with the molecular formula C₄H₂ClF₃N₂. [3]The isotopic pattern would clearly show the presence of one chlorine atom.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad N-H stretch (around 3100-3300 cm⁻¹), C-H stretch (around 3000 cm⁻¹), C=N and C=C ring stretches (1500-1600 cm⁻¹), and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).

Stability and Reactivity Insights

Thermal and Chemical Stability

The compound is expected to be stable under normal laboratory storage conditions (cool, dry, dark). [4]The pyrazole ring is aromatic and thus inherently stable. The presence of the trifluoromethyl group can further enhance thermal stability. [2]It is incompatible with strong oxidizing agents. [4]

Reactivity Profile

The molecule's reactivity is dictated by its functional groups:

-

N-H Acidity: The N-H proton is acidic (predicted pKa ≈ 7.6) and can be deprotonated by a suitable base to form a pyrazolate anion. [5]This anion is a potent nucleophile, allowing for N-alkylation or N-arylation reactions to generate 1-substituted pyrazole derivatives.

-

Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution, typically at the C4 position. However, the ring is relatively electron-deficient due to the influence of the two nitrogen atoms and the trifluoromethyl group, requiring strong electrophiles for reaction.

-

Nucleophilic Substitution: The chlorine atom at the C5 position can potentially be displaced by strong nucleophiles under forcing conditions, although such reactions are less common than N-alkylation.

Conclusion

This compound is a strategically important building block whose physicochemical properties are dominated by its aromatic core and electron-withdrawing substituents. While comprehensive experimental data is limited in public literature, this guide provides a robust framework based on computational predictions and established chemical principles. The provided data on its structure, predicted properties, expected analytical signatures, and reactivity serves as a reliable starting point for any researcher or drug development professional seeking to utilize this versatile intermediate in their synthetic endeavors.

References

-

ChemRxiv. (2023). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. Retrieved from [Link]

-

PubChem. (n.d.). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. Retrieved from [Link]

-

Lima, P. C. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4569. Available at: [Link]

Sources

biological activity of 5-chloro-3-(trifluoromethyl)-1H-pyrazole derivatives

An In-depth Technical Guide to the Biological Activity of 5-Chloro-3-(trifluoromethyl)-1H-pyrazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry and agrochemical research. This heterocyclic structure, distinguished by its unique combination of a pyrazole ring, a chlorine atom, and a trifluoromethyl group, serves as a privileged pharmacophore for developing a diverse range of biologically active agents. The strategic placement of these functional groups imparts favorable physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and potent binding affinity to various biological targets. This technical guide provides a comprehensive exploration of the multifaceted biological activities of these derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their synthesis and evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to illuminate the therapeutic and agrochemical potential of this remarkable class of compounds.

The Architectural Blueprint: Core Chemical Features and Their Bio-Functional Significance

The efficacy of this compound derivatives is not coincidental but rather a direct consequence of the synergistic interplay between its three key structural components. Understanding the contribution of each moiety is fundamental to appreciating the scaffold's versatility.

-

The Pyrazole Core : As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring is a versatile foundation.[1][2] Its aromaticity provides a rigid conformational framework, while the nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating crucial interactions with biological macromolecules like enzymes and receptors.[2]

-

The Trifluoromethyl (-CF3) Group : The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance a molecule's pharmacological profile.[3] This highly electronegative group significantly increases lipophilicity, which can improve membrane permeability and cellular uptake.[4][5] Furthermore, the -CF3 group is metabolically stable, protecting the molecule from oxidative degradation and thereby extending its biological half-life.[3][4]

-

The Chlorine (-Cl) Atom : The chlorine substituent at the 5-position acts as a potent electron-withdrawing group, modulating the electronic properties of the pyrazole ring.[6] This alteration influences the acidity of the N-H proton and the overall reactivity of the scaffold, often enhancing its binding affinity to target proteins.[6]

Caption: Core structure and key bio-functional groups.

A Spectrum of Power: Diverse Biological Activities

The unique chemical architecture of this compound derivatives has led to the discovery of a wide array of biological activities, positioning them as valuable leads in multiple therapeutic and industrial fields.

Antifungal Activity

Derivatives of this scaffold have demonstrated potent activity against a range of plant pathogenic fungi. The combination of the pyrazole core with a phenylhydrazone moiety has yielded compounds with significant fungicidal effects.[7]

-

Mechanism of Action : A primary mechanism for the antifungal effects of pyrazole derivatives is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain essential for fungal respiration and survival.[4]

-

Noteworthy Efficacy : Specific derivatives have shown remarkable potency. For instance, compound 7c (a 5-chloro-pyrazole containing a phenylhydrazone moiety) exhibited EC50 values of 0.74, 0.68, and 0.85 µg/mL against Fusarium graminearum, Botrytis cinerea, and Rhizoctonia solani, respectively.[7] Another compound, 8d , was particularly effective against R. solani with an EC50 value of 0.25 µg/mL.[7]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Several 3- and 5-(trifluoromethyl)pyrazole derivatives have been identified as significant anti-inflammatory agents, often acting as inhibitors of COX-2.[8]

-

Mechanism of Action : These compounds are believed to exert their effect by fitting into the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[4][8] The trifluoromethyl group is often crucial for this binding interaction.

-

In Vivo Validation : In the carrageenan-induced rat paw edema assay, a standard model for inflammation, 3-(trifluoromethyl)pyrazole derivatives demonstrated potent activity, with edema inhibition ranging from 62-76%, comparable to the standard drug indomethacin (78%).[8]

Anticancer Activity

The pyrazole scaffold is a well-known privileged structure in oncology, forming the core of several approved kinase inhibitor drugs. Derivatives of 5-(trifluoromethyl)pyrazole-3-carboxamide have shown promising cytotoxic effects against various cancer cell lines.[4]

-

Mechanism of Action : A primary anticancer mechanism for pyrazole derivatives is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival. For example, 5-Methyl-3-(trifluoromethyl)-1H-pyrazole has been investigated for its potential anticancer action by targeting MAP3K14 (NIK) proteins, with predicted binding energies of -8.47 and -8.01 kcal mol⁻¹.[9]

Agrochemical Applications: Insecticides & Herbicides

Beyond medicine, this pyrazole core is a vital building block in the agrochemical industry for creating next-generation pesticides and herbicides.[5][6]

-

Insecticidal Agents : Rationally designed pyrazoles, such as derivatives of fipronil, have been synthesized and evaluated as potent insecticidal agents.[10]

-

Herbicidal Activity : Novel pyrazole derivatives containing phenylpyridine moieties have been synthesized and shown to possess significant herbicidal properties, offering new solutions for weed management in agriculture.[11]

Antibacterial Activity

The scaffold has also been explored for its antimicrobial properties, with some derivatives showing activity against both Gram-positive and Gram-negative bacteria.[4][6] Trifluoromethyl phenyl-substituted pyrazoles have been identified as potent agents against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds appear to disrupt the bacterial cell membrane, possibly by inhibiting fatty acid biosynthesis.

Unveiling the "How": Mechanisms of Action and Signaling Pathways

A deep understanding of how these molecules function at a cellular level is critical for rational drug design and optimization. The primary mechanisms involve the targeted inhibition of key enzymes.

Caption: Key enzyme inhibition pathways for pyrazole derivatives.

-

Inhibition of Cyclooxygenase (COX) Pathway : As anti-inflammatory agents, these pyrazole derivatives function by blocking the active site of COX enzymes, particularly the inducible COX-2 isoform. This prevents the synthesis of prostaglandins, which are lipid compounds that mediate inflammatory responses, pain, and fever.[4][8]

-

Inhibition of Succinate Dehydrogenase (SDH) : In fungi, SDH (also known as Complex II) is a vital enzyme complex in both the citric acid cycle and the electron transport chain. By inhibiting SDH, pyrazole-based fungicides disrupt cellular respiration, leading to a rapid depletion of ATP and ultimately, fungal cell death.[4] This mechanism provides a targeted approach to controlling fungal growth.

By the Numbers: Quantitative Biological Data

To facilitate comparison and guide future research, the biological activities of representative derivatives are summarized below.

Table 1: Antifungal Activity of Phenylhydrazone-Containing 5-Chloro-pyrazole Derivatives [7]

| Compound | Target Fungus | EC₅₀ (µg/mL) |

| 7c | Fusarium graminearum | 0.74 |

| Botrytis cinerea | 0.68 | |

| Rhizoctonia solani | 0.85 | |

| 8d | Rhizoctonia solani | 0.25 |

| 8g | Rhizoctonia solani | 0.96 |

Table 2: Cyclooxygenase (COX) Inhibition Data for Pyrazole-Carboxamide Derivatives [4]

| Compound | Target | IC₅₀ (µM) | Selectivity Ratio (COX-2/COX-1) |

| 3b | COX-1 | 0.46 | 8.30 |

| COX-2 | 3.82 | ||

| 3d | COX-1 | 5.61 | 1.14 |

| COX-2 | 4.92 | ||

| 3g | COX-1 | 4.45 | 1.68 |

| COX-2 | 2.65 |

The Scientist's Bench: Experimental Protocols

Reproducibility and methodological rigor are the cornerstones of scientific integrity. This section details standardized protocols for the synthesis and biological evaluation of these compounds.

General Synthesis Workflow

The synthesis of this compound derivatives often involves a cyclocondensation reaction between a hydrazine-containing precursor and a trifluoromethyl-β-diketone or a similar 1,3-dielectrophilic species.

Caption: General synthetic workflow for pyrazole derivatives.

Step-by-Step Synthesis Protocol (Example) [8][11]

-

Reaction Setup : In a round-bottom flask, dissolve the substituted hydrazine (1.0 eq.) and the trifluoromethyl-β-dicarbonyl compound (1.1 eq.) in a suitable solvent, such as ethanol.

-

Reaction Conditions : Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds for 4-12 hours.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Extraction : The residue is redissolved in ethyl acetate, and the organic layer is washed sequentially with water and brine.

-

Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure pyrazole derivative.

Biological Evaluation Protocols

Protocol 1: In Vitro Antifungal Assay (Mycelium Growth Rate Method) [4][12]

-

Causality : This assay directly measures the compound's ability to inhibit the physical growth of the fungus, providing a clear and quantifiable measure of its fungistatic or fungicidal activity.

-

Media Preparation : Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving. While still molten, add the test compound (dissolved in a minimal amount of DMSO) to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Pour the mixture into sterile Petri dishes. A control plate containing only DMSO should also be prepared.

-

Inoculation : Using a sterile cork borer, cut a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal colony.

-

Incubation : Place the mycelial disc at the center of each PDA plate. Incubate the plates at a controlled temperature (e.g., 25-28°C) for several days, until the fungal growth in the control plate has reached a significant diameter.

-

Data Analysis : Measure the diameter of the fungal colony in both the control and treated plates. Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter of the control and T is the colony diameter of the treated sample. The EC₅₀ value (the concentration that inhibits growth by 50%) can then be determined by probit analysis.

Protocol 2: Carrageenan-Induced Rat Paw Edema Assay (In Vivo Anti-inflammatory) [8]

-

Causality : This is a classic and reliable model of acute inflammation. Carrageenan injection induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a direct indicator of its anti-inflammatory potential in a living system.

-

Animal Acclimatization : Use adult Wistar or Sprague-Dawley rats. Allow them to acclimatize to laboratory conditions for at least one week before the experiment.

-

Compound Administration : Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin.

-

Induction of Edema : One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume : Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis : The increase in paw volume is calculated for each time point. The percentage of inhibition of edema is calculated for each group compared to the control group.

Conclusion and Future Directions

The this compound scaffold has unequivocally established itself as a privileged framework in the design of biologically active molecules. Its derivatives exhibit a remarkable breadth of activities, including potent antifungal, anti-inflammatory, anticancer, and agrochemical properties. The synergistic combination of the pyrazole core's structural rigidity and hydrogen bonding capacity, the trifluoromethyl group's metabolic stability, and the chlorine atom's electronic influence creates a powerful platform for targeted molecular design.

The continued exploration of this scaffold holds significant promise. Future research should focus on synthesizing novel libraries of derivatives to further probe structure-activity relationships, elucidating novel mechanisms of action, and leveraging computational modeling to rationally design next-generation compounds with enhanced potency, selectivity, and improved safety profiles. The versatility and proven success of this chemical core ensure that it will remain a focal point of innovation in drug discovery and crop protection for the foreseeable future.

References

- Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. In Materials Horizons: From Nature to Nanomaterials Nanostructured Biomaterials (pp. 229-306). Springer Singapore.

- Recently reported biological activities of pyrazole compounds. (2017). Bioorganic & Medicinal Chemistry, 25(21), 5891-5903.

-

This compound. (n.d.). Ascendex Scientific, LLC. Retrieved January 3, 2026, from [Link]

- Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.

- Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study. (2020). New Journal of Chemistry, 44(37), 16075-16086.

- Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. (2014). European Journal of Medicinal Chemistry, 84, 479-488.

- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Molecules, 28(17), 6345.

- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules, 27(19), 6265.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(25), 2011-2029.

- Jampani, S. (2022). #61 Synthesis and Biological Evaluation of Some Novel 1, 3, 5-Triaryl-2-Pyrazolines Derivatives. Journal of Pharmaceutical Chemistry, 8(Supplement).

- Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2018). Asian Journal of Chemistry, 30(11), 2463-2467.

-

5-Chloro-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde 250mg. (n.d.). Dana Bioscience. Retrieved January 3, 2026, from [Link]

- A Review on Pyrazole Chemical Entity and Biological Activity. (2015). World Journal of Pharmaceutical Research, 4(9), 1433-1442.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). Journal of Biomedical Research & Environmental Sciences, 3(1), 001-025.

-

Harnessing Fluorine Chemistry: The Versatility of 3-(Trifluoromethyl)pyrazole in Agrochemical Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]

- Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. (2025). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 329, 126940.

Sources

- 1. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. jelsciences.com [jelsciences.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Buy 5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole | 1152623-73-8 [smolecule.com]

- 7. Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Strategic Importance of 5-chloro-3-(trifluoromethyl)-1H-pyrazole in Modern Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, certain molecular scaffolds emerge as exceptionally versatile building blocks, enabling the construction of a vast array of complex and functionally diverse molecules. One such scaffold that has garnered significant attention is 5-chloro-3-(trifluoromethyl)-1H-pyrazole. Its unique combination of a reactive pyrazole core, a strategically positioned chlorine atom, and the influential trifluoromethyl group makes it a highly sought-after intermediate in the pharmaceutical and agrochemical industries. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this pivotal molecule, offering field-proven insights for researchers and developers.

The Molecular Architecture: Understanding its Inherent Potential

The structure of this compound is the key to its utility. The pyrazole ring itself is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in various biological interactions. The trifluoromethyl (-CF3) group, a common feature in many modern drugs and agrochemicals, imparts several desirable properties. Its strong electron-withdrawing nature can significantly influence the acidity of the pyrazole N-H proton, while also enhancing the molecule's lipophilicity and metabolic stability. The chlorine atom at the 5-position serves as a versatile synthetic handle, readily participating in a variety of substitution reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Synthesis of the Core Scaffold: A Practical Approach

The synthesis of this compound typically proceeds through a well-established route in heterocyclic chemistry: the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Key Synthetic Pathway: From Diketone to Pyrazole

A common and effective method involves the reaction of 4,4,4-trifluoro-1-(p-tolyl)-1,3-butanedione with a suitable chlorinating agent, followed by cyclization with hydrazine.

Experimental Protocol: Synthesis of this compound

Step 1: Chlorination of the Diketone

-

In a reaction vessel, dissolve 4,4,4-trifluoro-1-(p-tolyl)-1,3-butanedione in a suitable inert solvent such as dichloromethane or chloroform.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), dropwise to the cooled solution while maintaining the temperature.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the chlorinated intermediate.

Step 2: Cyclization to Form the Pyrazole Ring

-

Dissolve the chlorinated diketone intermediate from Step 1 in a suitable solvent like ethanol or acetic acid.

-

Add hydrazine hydrate (N₂H₄·H₂O) to the solution.

-

Reflux the reaction mixture for several hours, again monitoring for completion by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

Diagram of the Synthetic Workflow:

Caption: General synthetic workflow for this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is essential for its identification, characterization, and application in further synthetic endeavors.

| Property | Value | Source |

| CAS Number | 1003320-19-1 | [1][2] |

| Molecular Formula | C₄H₂ClF₃N₂ | [1][2] |

| Molecular Weight | 170.52 g/mol | [1][2] |

| Predicted Boiling Point | 214.4 ± 35.0 °C | [2] |

| Predicted Density | 1.602 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 7.60 ± 0.10 | [1] |

Spectroscopic Data (Predicted and from Related Structures):

-

¹H NMR: The proton NMR spectrum is expected to show a signal for the C4-H proton of the pyrazole ring, typically in the aromatic region. The N-H proton will likely appear as a broad singlet at a higher chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the three carbon atoms of the pyrazole ring and the carbon of the trifluoromethyl group. The chemical shift of the carbon attached to the trifluoromethyl group will be significantly influenced by the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Reactivity and Functionalization: A Chemist's Toolkit

The reactivity of this compound is dominated by two key features: the electrophilic nature of the C4 position and the nucleophilic substitution potential at the C5-chloro position.

Electrophilic Substitution at C4

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. Due to the directing effects of the two nitrogen atoms, electrophilic attack preferentially occurs at the C4 position. Common electrophilic substitution reactions include:

-

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) at the C4 position.

-

Halogenation: Treatment with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid can introduce a halogen atom at the C4 position.

-

Sulfonation: Reaction with fuming sulfuric acid can lead to the introduction of a sulfonic acid group (-SO₃H) at the C4 position.

Nucleophilic Substitution at C5

The chlorine atom at the C5 position is a good leaving group, making this position susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups, including:

-

Amines: Reaction with primary or secondary amines can lead to the formation of 5-amino-pyrazole derivatives.

-

Alkoxides and Thiolates: Reaction with alkoxides (RO⁻) or thiolates (RS⁻) can introduce ether or thioether linkages at the C5 position.

-

Cyanide: Reaction with cyanide salts can introduce a cyano group (-CN) at the C5 position.

Diagram of Reactivity:

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Agrochemicals: From Bench to Market

The true value of this compound lies in its role as a key intermediate in the synthesis of high-value commercial products.

Pharmaceutical Applications: The Case of Celecoxib Analogues

The pyrazole scaffold is a core component of many non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. Celecoxib, a blockbuster drug for the treatment of arthritis and pain, features a 1,5-diarylpyrazole core. This compound serves as a valuable precursor for the synthesis of various celecoxib analogues. The trifluoromethyl group in these analogues often enhances their potency and pharmacokinetic properties.[3][4]

The synthesis of such analogues typically involves a Suzuki or Stille coupling reaction at the C5 position to introduce an aryl group, followed by N-arylation of the pyrazole ring.

Agrochemical Applications: A Cornerstone for Fipronil

In the agrochemical sector, this compound is a critical building block for the synthesis of the broad-spectrum insecticide, fipronil. Fipronil belongs to the phenylpyrazole class of insecticides and acts by blocking GABA-gated chloride channels in insects, leading to central nervous system disruption.[5][6][7]

The synthesis of fipronil involves the derivatization of the pyrazole core, often starting from intermediates derived from this compound. The specific substitution pattern on the pyrazole ring is crucial for its insecticidal activity.[5][6][7]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion: A Scaffold of Enduring Importance

This compound stands as a testament to the power of strategic molecular design. Its unique combination of a stable heterocyclic core, a versatile chlorine handle, and the property-enhancing trifluoromethyl group has solidified its position as a cornerstone in the synthesis of important pharmaceuticals and agrochemicals. For researchers and scientists in drug discovery and crop protection, a deep understanding of the chemistry of this scaffold is not just beneficial but essential for the development of next-generation molecules that can address pressing global health and agricultural challenges. The continued exploration of the reactivity and applications of this remarkable building block promises to unlock even more innovative solutions in the years to come.

References

- Google Patents. WO2020188376A1 - A process for synthesis of fipronil.

- Google Patents. WO2010049746A1 - Process for the synthesis of fipronil.

-

WIPO Patentscope. WO/2020/188376 A PROCESS FOR SYNTHESIS OF FIPRONIL. [Link]

-

PubMed Central. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]

-

PubMed Central. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. [Link]

-

ResearchGate. Synthesis of phenyl pyrazole inner salts of fipronil derivatives. [Link]

-

Semantic Scholar. Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors | Semantic Scholar [semanticscholar.org]

- 5. WO2020188376A1 - A process for synthesis of fipronil - Google Patents [patents.google.com]

- 6. WO2010049746A1 - Process for the synthesis of fipronil - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

reactivity of the pyrazole ring in 5-chloro-3-(trifluoromethyl)-1H-pyrazole

An In-Depth Technical Guide to the Reactivity of the 5-Chloro-3-(trifluoromethyl)-1H-pyrazole Core

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemical design, prized for its metabolic stability and versatile biological activities.[1][2] The introduction of a trifluoromethyl group and a chlorine atom, as seen in this compound, profoundly modifies the electronic landscape of the heterocyclic core, creating a highly valuable and synthetically versatile building block. The potent electron-withdrawing nature of these substituents imparts unique reactivity patterns, deactivating the ring towards classical electrophilic substitution while simultaneously activating it for a range of nucleophilic and metal-catalyzed transformations. This guide provides a comprehensive analysis of the reactivity of this pyrazole core, offering field-proven insights into its behavior in key synthetic operations, including nucleophilic aromatic substitution, regioselective N-functionalization, and palladium-catalyzed cross-coupling reactions. Detailed mechanistic discussions, experimental protocols, and predictive models are presented to empower researchers, scientists, and drug development professionals in leveraging this powerful synthon for molecular innovation.

The Electronic Architecture: How Substituents Dictate Reactivity

The reactivity of any aromatic system is fundamentally governed by its electron density and distribution. In this compound, the pyrazole ring is decorated with two powerful electron-withdrawing groups (EWGs) that synergistically render the core electron-deficient.

-

The 3-Trifluoromethyl (-CF₃) Group: The -CF₃ group is one of the strongest EWGs used in medicinal chemistry.[2][3] It exerts a potent negative inductive effect (-I) across the sigma bond framework, withdrawing electron density from the C3 position and, by extension, the entire pyrazole ring. This effect significantly lowers the energy of the ring's molecular orbitals and depletes electron density at all positions.[4] Furthermore, the presence of the -CF₃ group enhances the acidity of the N-H proton, facilitating its removal under basic conditions.

-

The 5-Chloro (-Cl) Group: The chlorine atom also acts as an electron-withdrawing group via induction (-I effect). While it possesses lone pairs capable of a weak positive mesomeric effect (+M), the inductive withdrawal dominates in halogenated heterocyclic systems. Crucially, the chlorine atom serves as a competent leaving group, a property that is magnified by the electron-deficient nature of the ring.

The cumulative effect of these substituents is a highly polarized and electron-poor pyrazole system, particularly at the C4 and C5 positions. This electronic blueprint is the primary determinant for the reaction pathways discussed below.

Electrophilic Aromatic Substitution: A Challenging Transformation

Electrophilic aromatic substitution (SₑAr) is a hallmark reaction of many aromatic systems, including the parent pyrazole, which typically undergoes substitution at the C4 position.[5] Common SₑAr reactions include nitration, halogenation, and Friedel-Crafts reactions.[6][7]

However, for this compound, the situation is drastically different. The intense deactivation of the ring by the two strong electron-withdrawing groups makes it a very poor nucleophile. The energy barrier for the formation of the cationic Wheland intermediate, a key step in the SₑAr mechanism, is prohibitively high.[7]

Figure 1: Deactivation of the pyrazole ring towards electrophilic attack.

Consequently, subjecting this molecule to standard SₑAr conditions (e.g., HNO₃/H₂SO₄ for nitration) is unlikely to yield the desired C4-substituted product and would require exceptionally harsh conditions, likely leading to decomposition. For practical synthetic purposes, this pathway is considered non-viable.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Manifold

The electron-deficient nature of the ring, which hinders electrophilic attack, powerfully activates it for Nucleophilic Aromatic Substitution (SNAr). The chlorine atom at the C5 position is an excellent leaving group in this context, and its displacement by a wide range of nucleophiles is the most important and reliable reaction of this scaffold.[8][9]

The mechanism proceeds in two steps:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-poor C5 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer-like complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrazole ring and is further stabilized by the inductive effect of the -CF₃ group.

-

Chloride Ejection: Aromaticity is restored by the elimination of the chloride ion, yielding the C5-substituted pyrazole.

Figure 2: Generalized mechanism of SNAr at the C5 position.

This reaction is highly efficient with a variety of nucleophiles, making it a powerful tool for diversification.

| Nucleophile Type | Example | Typical Conditions | Product Class |

| N-Nucleophiles | Amines (R-NH₂) | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMSO, NMP), Heat | 5-Aminopyrazoles |

| O-Nucleophiles | Alkoxides (R-O⁻) | NaH or K₂CO₃ in corresponding alcohol or polar aprotic solvent | 5-Alkoxypyrazoles |

| S-Nucleophiles | Thiolates (R-S⁻) | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, DMSO) | 5-Thioetherpyrazoles |

Experimental Protocol: Synthesis of 5-Anilino-3-(trifluoromethyl)-1H-pyrazole

This protocol serves as a self-validating system for the SNAr reaction.

-

Reagent Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 1.0 g), aniline (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO, 10 mL).

-

Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and pour it into ice-water (100 mL). A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove inorganic salts and residual DMSO.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to afford the pure 5-anilino-3-(trifluoromethyl)-1H-pyrazole.

N-Functionalization: The Regioselectivity Challenge

Alkylation or arylation of the pyrazole nitrogen is a fundamental strategy for modulating the physicochemical properties of the final compound.[10][11][12] For an unsymmetrically substituted pyrazole like this one, the reaction can produce two different regioisomers: the N1 and N2 products. The outcome is a delicate balance of steric and electronic factors.[13][14]

-

N1 Isomer: Substitution occurs on the nitrogen atom adjacent to the C5-chloro group.

-

N2 Isomer: Substitution occurs on the nitrogen atom adjacent to the C3-trifluoromethyl group.

Controlling Factors:

-

Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom.[1][14][15] The trifluoromethyl group is significantly bulkier than the chlorine atom. Therefore, under standard conditions (e.g., alkyl halide and a base like K₂CO₃ or NaH), the reaction strongly favors substitution at the N1 position, distal to the bulky -CF₃ group.

-

Reaction Conditions: While sterics provide the primary guidance, the choice of base and solvent can sometimes influence or even reverse the regioselectivity. For instance, using specific magnesium-based reagents has been shown to direct alkylation towards the N2 position in some pyrazole systems, potentially through a chelation-controlled mechanism.[16]

Figure 3: N-Alkylation of this compound.

For most practical applications, one can reliably predict the formation of the N1-alkylated isomer as the major product.

Palladium-Catalyzed Cross-Coupling: Advanced C-C and C-N Bond Formation

The C5-Cl bond, while susceptible to SNAr, can also be activated by palladium catalysts to participate in a variety of powerful cross-coupling reactions. This opens up avenues for constructing complex molecular architectures that are inaccessible through other means. However, due to the lower reactivity of C-Cl bonds compared to C-Br or C-I bonds, these reactions often require specialized, highly active catalyst systems.[17]

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) to form a C-C bond. This is invaluable for introducing aryl or heteroaryl substituents at the C5 position.

-

Buchwald-Hartwig Amination: Reaction with an amine (R-NH₂) to form a C-N bond. This provides an alternative to the SNAr pathway, often proceeding under milder conditions and with a broader substrate scope.

-

Sonogashira Coupling: Reaction with a terminal alkyne (R-C≡CH) to form a C-C triple bond, yielding 5-alkynylpyrazoles.[18]

Critical Considerations:

-

Catalyst/Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often ineffective.[17] Modern systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are typically required to facilitate the oxidative addition of the palladium into the C-Cl bond, which is the rate-limiting step.[17][19]

-

Base and Solvent: The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., Toluene, Dioxane) is crucial for catalyst performance and must be optimized for each specific transformation.

Figure 4: A generalized workflow for palladium-catalyzed cross-coupling.

Summary and Outlook

The reactivity of this compound is dominated by the powerful electron-withdrawing effects of its substituents. This unique electronic profile renders the pyrazole core inert to electrophilic attack but highly activated for a suite of synthetically useful transformations. The C5-chloro group is readily displaced by nucleophiles via an SNAr mechanism, and the C-Cl bond can be functionalized through various palladium-catalyzed cross-coupling reactions. Furthermore, N-functionalization proceeds with high regioselectivity, favoring substitution at the less sterically encumbered N1 position. This predictable and versatile reactivity makes this compound an exceptionally valuable building block for the synthesis of complex, highly functionalized molecules in the fields of drug discovery and materials science.

References

-

Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034. [Link]

-

Elguero, J., Goya, P., & Jagerovic, N. (2003). N-Alkylation of Pyrazoles. In The Chemistry of Heterocyclic Compounds: Pyrazoles (Vol. 60, pp. 227-285). John Wiley & Sons, Inc. [Link]

-

Kudyakova, Y. S., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(22), 16335. [Link]

-

Wang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(11), 7146-7155. [Link]

-

Smith, A. B., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3435. [Link]

-

Li, J., et al. (2021). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Organic Letters, 23(15), 5886-5891. [Link]

-

Aoyagi, Y., et al. (1992). Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. Heterocycles, 33(1), 257-272. [Link]

-

Kudyakova, Y. S., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]

-

Ohta, A., et al. (1992). Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. Semantic Scholar. [Link]

-

Ferreira, V. F., et al. (2023). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PubMed Central. [Link]

-

Al-Masoudi, N. A., et al. (2023). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PubMed Central. [Link]

-

ChemScence. (2025). The Expanding Role of Trifluoromethylated Pyrazoles in Modern Electronics. [Link]

-

Crousse, B., et al. (2021). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry, 86(20), 14125-14134. [Link]

-

Shen, Y., et al. (2015). Bismuth(III)-Promoted Trifluoromethylthiolation of Pyrazolin-5-ones with Trifluoromethanesulfenamide. PubMed Central. [Link]

-

Jasiński, M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(14), 2649-2653. [Link]

-

Belnome, F., et al. (2020). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ResearchGate. [Link]

-

de Vries, J. G. (2006). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

-

da Silva, A. C. M., et al. (2014). Regiospecific Synthesis of 5-Trichloromethyl-1H-Pyrazole and 1HPyrazole-5-Carboxylic Ester Derivatives. Letters in Organic Chemistry, 11(7), 521-527. [Link]

-

Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. [Link]

-

The Organic Chemistry Tutor. (2021). Nucleophilic Substitution Reactions. YouTube. [Link]

-

Wang, Y., et al. (2012). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. ResearchGate. [Link]

-

BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. [Link]

-

Al-Zaydi, K. M. (2014). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 19(6), 8235-8245. [Link]

-

El-Shafiy, H. F. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(5), 236-250. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

-

Soderberg, T. (2022). 1.31: Electrophilic Substitution. Chemistry LibreTexts. [Link]

-

PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole. [Link]

-

Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2185-2192. [Link]

-

Dr. Tanmoy Ghosh. (2020). (L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine... YouTube. [Link]

-

ChemSurvival. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. byjus.com [byjus.com]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

5-chloro-3-(trifluoromethyl)-1H-pyrazole analogues and their properties

An In-Depth Technical Guide to 5-Chloro-3-(Trifluoromethyl)-1H-Pyrazole Analogues: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Pyrazoles

In the landscape of modern agrochemical and pharmaceutical research, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently yields biologically active compounds.[1][2][3] Its versatility allows for extensive chemical modification, enabling the fine-tuning of properties to achieve desired therapeutic or pesticidal effects.[4][5] This guide focuses on a particularly potent subclass: analogues of This compound .

The strategic incorporation of two key functional groups, trifluoromethyl (CF₃) and chlorine (Cl), onto the pyrazole ring is not accidental; it is a deliberate design choice rooted in profound physicochemical principles. The CF₃ group, a powerful electron-withdrawing moiety, significantly enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets.[6][7] This translates to greater potency and bioavailability. The chlorine atom further modulates the electronic properties and steric profile of the molecule, often contributing to enhanced efficacy and target selectivity.

This document serves as a technical guide for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind synthetic choices, the rationale for structure-activity relationship (SAR) investigations, and the practical methodologies for biological evaluation. We will explore the synthesis of these valuable analogues, delve into their wide-ranging applications, and provide validated protocols to empower your own research endeavors.

Figure 1: The core this compound structure and the influence of its key components.

Part 1: Synthetic Strategies and Methodologies

The synthesis of substituted pyrazoles is a well-established field, yet the introduction of specific functionalities like the trifluoromethyl group requires carefully chosen precursors and reaction conditions. The most common and robust approach involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

Foundational Synthesis: Cyclocondensation

The primary route to the pyrazole core involves reacting a suitably substituted hydrazine with a β-diketone or a related species that possesses two electrophilic centers. For the title compounds, this typically involves a trifluoromethyl-β-diketone.

Causality Behind Experimental Choices:

-

Starting Materials: The choice of a trifluoromethyl-containing dicarbonyl, such as 1,1,1-trifluoro-2,4-pentanedione, is critical as it directly installs the CF₃ group at the desired position. The corresponding hydrazine will carry the substituents intended for the N1 position of the pyrazole ring.

-

Reaction Conditions: The reaction is often catalyzed by a small amount of acid and performed in a protic solvent like ethanol. The acid protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine. Refluxing provides the necessary energy to overcome the activation barrier for both the initial condensation and the subsequent cyclization and dehydration steps.

Figure 2: General synthetic workflow for producing this compound analogues.

Protocol: General Synthesis of a 1-Aryl-5-chloro-3-(trifluoromethyl)-1H-pyrazole

This protocol provides a representative, self-validating system for synthesizing the core scaffold, which can then be further functionalized.

Step 1: Synthesis of 1-Aryl-3-(trifluoromethyl)-1H-pyrazol-5-ol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) in absolute ethanol (100 mL).

-

Reagent Addition: Add the desired substituted arylhydrazine hydrochloride (1.1 equivalents) to the solution, followed by a catalytic amount of concentrated sulfuric acid (3-4 drops).

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add cold water (100 mL) to the residue, which should induce precipitation of the product.

-

Purification: Filter the solid product using a Büchner funnel, wash with cold water, and dry under vacuum. The crude product can be purified further by recrystallization from an appropriate solvent like ethanol or isopropanol.

Step 2: Chlorination to Yield 1-Aryl-5-chloro-3-(trifluoromethyl)-1H-pyrazole

-

Reaction Setup: In a 100 mL flask, suspend the 1-aryl-3-(trifluoromethyl)-1H-pyrazol-5-ol (1 equivalent) from Step 1 in phosphorus oxychloride (POCl₃) (5-10 equivalents).

-

Reaction Execution: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-3 hours. The suspension should dissolve as the reaction proceeds.

-

Work-up: Carefully cool the reaction mixture in an ice bath. Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood.

-

Extraction: Once the ice has melted, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by column chromatography on silica gel.

Part 2: Biological Properties and Applications

The unique electronic and steric properties of this scaffold have led to its successful application across multiple sectors, most notably in agriculture and medicine.

Agrochemical Applications

Analogues of this compound are prominent in the development of modern pesticides due to their high potency and, in some cases, novel modes of action.

A. Insecticidal Activity Many pyrazole-based insecticides function as potent blockers of the GABA (γ-aminobutyric acid)-gated chloride channel in insects.[8] This disruption of the central nervous system leads to hyperexcitation, convulsions, and death. Fipronil is a landmark commercial insecticide based on a related pyrazole structure.[8] Research continues to generate novel analogues with improved efficacy and safety profiles.[9][10][11]

Structure-Activity Relationship (SAR) Insights:

-

The N-phenyl group with specific substitutions (e.g., 2,6-dichloro-4-trifluoromethyl) is often crucial for high insecticidal activity.[12][13]

-

Modifications at the C4 position of the pyrazole ring can significantly alter the insecticidal spectrum and potency.

-

Converting the C3-cyano group of fipronil analogues to amides or other functionalities can lead to compounds with excellent activity against lepidopteran pests.[9]

Table 1: Insecticidal Activity of Selected Pyrazole Analogues

| Compound ID | Target Pest | Assay Type | LC₅₀ (mg/L) | Source |

|---|---|---|---|---|

| 3d | Termites | Contact | 0.006 | [8] |

| 3f | Termites | Contact | 0.001 | [8] |

| 6h | Locusts | Contact | 47.68 | [8] |

| 7g | P. xylostella | Leaf-dip | 5.32 | [9] |

| 7g | S. exigua | Leaf-dip | 6.75 | [9] |

| B2 | P. xylostella | Leaf-dip | >70% mortality at 25 µg/mL | [10] |

| B3 | P. xylostella | Leaf-dip | >70% mortality at 25 µg/mL | [10] |

| B4 | P. xylostella | Leaf-dip | >70% mortality at 25 µg/mL | [10] |

| Fipronil (Ref.) | Termites | Contact | 0.038 | [8] |

| Indoxacarb (Ref.) | P. xylostella | Leaf-dip | ~5-8 |[9] |

B. Herbicidal Activity Pyrazole derivatives have been successfully developed as herbicides that act on various biological targets. A common mechanism is the inhibition of protoporphyrinogen oxidase (PPO), an enzyme essential for chlorophyll and heme biosynthesis. Inhibition leads to the accumulation of a phototoxic intermediate, causing rapid cell membrane disruption and plant death.[14][15]

SAR Insights:

-

The substituent at the 3-position of the pyrazole ring heavily influences herbicidal activity.[14]

-

For some series, a benzyloxy group at the 3-position, substituted with an electron-withdrawing group like CF₃, was found to be most effective for bleaching activity.[14]

C. Fungicidal Activity A significant class of pyrazole-carboxamide fungicides, including Fluxapyroxad, function as Succinate Dehydrogenase Inhibitors (SDHIs).[18] They bind to the ubiquinone-binding site of the mitochondrial complex II, blocking cellular respiration and depriving the fungus of energy. The this compound scaffold is a key component in the design of novel SDHIs.[19]

SAR Insights:

-

The pyrazole-carboxamide moiety is essential for SDHI activity.

-

Substituents on the N1-phenyl ring of the pyrazole are critical. Ortho-substituted phenyl rings often lead to better antifungal activity compared to alkyl or cyclohexyl groups.[19]

-

The amine part of the carboxamide group also plays a vital role; introducing a 4-pyridinyl moiety has been shown to significantly enhance activity.[19]

Table 2: Fungicidal Activity of Selected Pyrazole-Carboxamide Analogues

| Compound ID | Fungal Pathogen | EC₅₀ (mg/L) | Source |

|---|---|---|---|

| Y₁₃ | G. zeae | 13.1 | [19] |

| Y₁₃ | B. dothidea | 14.4 | [19] |

| Y₁₃ | F. oxysporum | 21.4 | [19] |

| 1v | F. graminearum | 0.0530 µM (~0.02 mg/L) | [20] |

| 6i | B. cinerea | 6.05 | [21] |

| Pyrimethanil (Ref.) | B. cinerea | 15.91 |[21] |

Pharmaceutical & Medicinal Chemistry Applications

The same physicochemical properties that make these compounds effective in agriculture also make them attractive for drug discovery.[22][23][24] The pyrazole scaffold is a known pharmacophore for various targets, including enzymes and receptors.[2][25]

A. Anti-inflammatory Agents (COX Inhibition) Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes. Some trifluoromethyl-pyrazole-carboxamides have been designed and evaluated as inhibitors of COX-1 and COX-2.[1]

SAR Insights:

-

The substitution pattern on the N-phenyl amide portion of the molecule dictates both the potency and the selectivity for COX-1 versus COX-2.

-

Compound 3g in one study showed the highest selectivity for COX-2, a desirable trait for reducing gastrointestinal side effects associated with NSAIDs.[1]

Table 3: Cyclooxygenase (COX) Inhibition Data for Pyrazole-Carboxamide Analogues[1]

| Compound ID | Target | IC₅₀ (µM) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|---|

| 3b | COX-1 | 0.46 | 8.30 |

| COX-2 | 3.82 | ||

| 3d | COX-1 | 5.61 | 1.14 |

| COX-2 | 4.92 | ||

| 3g | COX-1 | 4.45 | 1.68 |

| COX-2 | 2.65 | ||

| Ketoprofen (Ref.) | COX-1 | 0.78 | 0.21 |

| | COX-2 | 0.164 | |

B. Other Therapeutic Areas Derivatives of this scaffold have been explored for a multitude of other therapeutic applications, including:

-

Antitubercular Agents: Showing potent activity against Mycobacterium tuberculosis.[22][26]

-

Anticancer Agents: Exhibiting cytotoxic effects against various cancer cell lines.[3][15][22]

-

Antimicrobial Agents: Demonstrating broad-spectrum activity.[4][15]

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized analogue against a fungal pathogen.

-

Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Culture Preparation: Grow the fungal pathogen (e.g., Fusarium graminearum) on a suitable agar medium (e.g., Potato Dextrose Agar) until it is actively growing. Prepare a spore suspension or mycelial fragment suspension in sterile saline or broth and adjust the concentration to approximately 1 x 10⁵ CFU/mL.

-

Plate Setup: In a sterile 96-well microtiter plate, add 100 µL of appropriate liquid growth medium (e.g., Potato Dextrose Broth) to each well.

-

Serial Dilution: Add 2 µL of the compound stock solution to the first well of a row and mix thoroughly. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to create a concentration gradient.

-

Inoculation: Add 10 µL of the prepared fungal inoculum to each well.

-

Controls: Include a positive control (a known commercial fungicide), a negative control (DMSO without compound), and a sterility control (medium only, no inoculum).

-

Incubation: Seal the plate and incubate at an appropriate temperature (e.g., 25-28 °C) for 48-72 hours, or until sufficient growth is observed in the negative control wells.

-

Data Analysis: Determine the MIC, which is the lowest concentration of the compound that causes complete visual inhibition of fungal growth. The EC₅₀ (concentration for 50% inhibition) can be determined by measuring optical density and fitting the data to a dose-response curve.

Figure 3: Simplified diagrams of common biological mechanisms for pyrazole analogues in agrochemical and pharmaceutical contexts.

Part 3: Future Directions and Conclusion

The this compound scaffold is a testament to the power of strategic molecular design. Its analogues have already yielded highly successful commercial products and continue to be a fertile ground for the discovery of new active ingredients.

Future research will likely focus on:

-

Fine-Tuning Selectivity: Developing analogues with higher selectivity for their intended target (e.g., a specific insect pest's receptor or a particular enzyme isoform) to improve safety profiles and reduce off-target effects.

-

Combating Resistance: Designing novel derivatives that can overcome existing resistance mechanisms in target pests and pathogens.

-

Exploring New Biological Targets: Leveraging the scaffold's versatility to probe novel biological pathways beyond the well-established ones, potentially uncovering new therapeutic or pesticidal applications.

-

Green Chemistry Approaches: Developing more sustainable and efficient synthetic routes to these valuable compounds.

References

- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (n.d.). Pesticide Science Society of Japan.

- Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole. (2025).

- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.

- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025).

- Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (n.d.). MDPI.

- Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. (2022).

- The structures and herbicidal activities of pyrazole derivatives at a... (n.d.).

- The Role of Trifluoromethyl Pyrazoles in Modern Chemical Synthesis. (n.d.). Self-published.

- Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. (n.d.). Arabian Journal of Chemistry.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety. (n.d.). PMC - NIH.

- Medicinal Attributes of Pyrazoline in Drug Discovery. (n.d.). OUCI.

- 5-(Trifluoromethyl)pyrazole-3-carboxamide in Medicinal Chemistry. (n.d.). Benchchem.

- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). PubMed Central.

- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Semantic Scholar.

- Processes for the manufacture of sulfur-substituted pyrazole derivatives. (n.d.).

- Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparv

- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). NIH.

- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evalu

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- Active compound combinations comprising prothioconazole and fluxapyroxad for controlling corn diseases. (n.d.).

- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Semantic Scholar.

- Regiospecific Synthesis of 5-Trichloromethyl-1H-Pyrazole and 1HPyrazole-5-Carboxylic Ester Derivatives. (n.d.). Bentham Science Publisher.

- Current status of pyrazole and its biological activities. (2017). PMC - PubMed Central.

- Review on Biological Activities of Pyrazole Derivatives. (n.d.). Journal of Chemical Health Risks.

- Fluorinated Pyrazoles: From Synthesis to Applic

- Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation. (n.d.). New Journal of Chemistry (RSC Publishing).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Process for preparation of aminopyrazole. (n.d.).

- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Deriv

- Recently reported biological activities of pyrazole compounds. (2017). PubMed.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic

Sources

- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. jchr.org [jchr.org]

- 4. researchgate.net [researchgate.net]

- 5. Recently reported biological activities of pyrazole compounds [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 8. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP3412659A1 - Processes for the manufacture of sulfur-substituted pyrazole derivatives - Google Patents [patents.google.com]

- 13. US10202352B2 - Process for preparation of aminopyrazole - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. EP3058824A1 - Active compound combinations comprising prothioconazole and fluxapyroxad for controlling corn diseases - Google Patents [patents.google.com]

- 19. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. benchchem.com [benchchem.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 25. Medicinal Attributes of Pyrazoline in Drug Discovery [ouci.dntb.gov.ua]

- 26. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Fluorinated Pyrazoles in Modern Chemistry

An In-depth Technical Guide to Quantum Chemical Calculations for 5-chloro-3-(trifluoromethyl)-1H-pyrazole